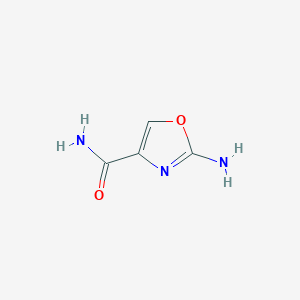

2-Amino-1,3-oxazole-4-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUQIMMDFYYYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of 1,3 Oxazole Heterocycles in Contemporary Chemical Research

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. thepharmajournal.com This structural motif is a cornerstone in medicinal and pharmaceutical chemistry, recognized as a valuable pharmacophore in drug design. mdpi.com The prevalence of the oxazole (B20620) nucleus in a wide array of biologically active natural products and synthetic compounds underscores its importance. thepharmajournal.commdpi.com More than 85% of all biologically active compounds feature a heterocyclic structure, with a significant portion containing nitrogen. mdpi.com

The versatility of the oxazole scaffold is evident in its presence in various approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and antidiabetic agents. mdpi.com The chemical properties of oxazoles, such as their stability, capacity for hydrogen bonding, and tunable electronic properties, make them attractive for applications in materials science as well. Researchers are continually exploring new synthetic methodologies for oxazole derivatives and investigating their reactivity in various chemical transformations, such as cycloadditions and substitution reactions. igi-global.com This ongoing research highlights the fundamental role of 1,3-oxazole heterocycles in advancing multiple scientific disciplines. thepharmajournal.commdpi.com

Structural Characteristics and Chemical Importance of 2 Amino 1,3 Oxazole 4 Carboxamide

Structural Characteristics:

2-Amino-1,3-oxazole-4-carboxamide is a distinct heterocyclic compound characterized by a central 1,3-oxazole ring. Key substitutions on this core structure include an amino group (-NH₂) at the 2-position and a carboxamide group (-CONH₂) at the 4-position. The presence of these functional groups imparts specific electronic and hydrogen-bonding properties to the molecule.

Below is a data table summarizing the key structural and chemical properties of this compound and some of its related derivatives.

| Property | This compound | Ethyl 2-Amino-1,3-oxazole-4-carboxylate | 2-(Acetylamino)-1,3-oxazole-4-carboxamide | N-(2-aminoethyl)-1,3-oxazole-4-carboxamide |

| CAS Number | 35629-73-3 americanelements.com | 177760-52-0 | 35629-43-7 | 103879-63-6 nih.gov |

| Molecular Formula | C₄H₄N₃O₂ | C₆H₈N₂O₃ | C₆H₇N₃O₃ | C₆H₉N₃O₂ nih.gov |

| Molecular Weight | 127.1 g/mol americanelements.com | 156.14 g/mol | 169.14 g/mol | 155.15 g/mol nih.gov |

| Key Substituents | -NH₂, -CONH₂ | -NH₂, -COOEt | -NHAc, -CONH₂ | -NH₂, -CONH(CH₂)₂NH₂ |

| Appearance | Powder americanelements.com | Crystalline white solid caltech.edu | Not specified | Not specified |

| SMILES | C1=C(N=C(O1)N)C(=O)N americanelements.com | O=C(OCC)c1oc(nc1)N | CC(=O)Nc1nc(c(o1)C(=O)N) | C1=C(N=CO1)C(=O)NCCN nih.gov |

Chemical Importance:

The chemical importance of this compound lies in its role as a versatile synthetic intermediate. The amino and carboxamide groups provide reactive sites for further chemical modifications, allowing for the construction of more elaborate molecular architectures. For instance, the amino group can undergo reactions such as acylation or be utilized in cross-coupling reactions to introduce new substituents. caltech.eduacs.org

Derivatives of 2-amino-1,3-oxazole have demonstrated a range of biological activities in research settings. Studies have shown that certain oxazole (B20620) derivatives exhibit antimicrobial properties against various pathogenic microorganisms. For example, some derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. The core oxazole structure is also found in compounds investigated for their potential as tubulin polymerization inhibitors, a mechanism relevant to cancer research. acs.org The ability to systematically modify the substituents on the oxazole ring allows for the exploration of structure-activity relationships, a key aspect of drug discovery and development. acs.org

Overview of Research Trajectories and Scope of the Academic Outline

Conventional Synthetic Routes to the 2-Amino-1,3-oxazole Scaffold

Traditional methods for the construction of the 2-amino-1,3-oxazole core have laid the foundation for the synthesis of a wide array of derivatives. These routes often involve the formation of the oxazole (B20620) ring through the reaction of acyclic precursors.

Cyclocondensation Reactions Involving Urea and α-Halo-β-ketoesters

A well-established and direct method for the synthesis of the 2-amino-1,3-oxazole scaffold is the cyclocondensation reaction between urea or its derivatives and α-halo-β-ketoesters. This approach, a variation of the Hantzsch thiazole (B1198619) synthesis, provides a straightforward entry to 2-aminooxazoles.

A key example is the synthesis of methyl 2-amino-1,3-oxazole-4-carboxylate, a close analog and precursor to the target carboxamide. In a typical procedure, ethyl bromopyruvate is refluxed with urea in ethanol. caltech.edu The reaction proceeds via initial nucleophilic attack of the urea on the α-carbon of the ketoester, followed by cyclization and dehydration to form the oxazole ring. This method is advantageous due to the ready availability and low cost of the starting materials. The reaction conditions are generally mild, and the product can often be isolated by simple precipitation and filtration. caltech.edu

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Ethyl bromopyruvate | Urea | Methyl 2-amino-1,3-oxazole-4-carboxylate | Ethanol, reflux, 12 h | 58% | caltech.edu |

Subsequent hydrolysis of the resulting ester to a carboxylic acid, followed by amidation, would yield the desired this compound.

Multi-Component Reactions for Oxazole Ring Formation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com Several MCRs have been adapted for the synthesis of oxazole derivatives, offering a high degree of molecular diversity.

The Ugi reaction , a four-component reaction (4-CR), typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org By carefully selecting the starting materials, this reaction can be directed towards the synthesis of oxazole precursors. For instance, a tandem Ugi/Robinson-Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.govresearchgate.net In this approach, the Ugi product is designed to undergo a subsequent acid-mediated cyclodehydration to form the oxazole ring. nih.gov

The Passerini reaction , a three-component reaction (3-CR) between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. rsc.orgresearchgate.netfrontiersin.org These products can serve as precursors to oxazoles through subsequent transformations. The versatility of these MCRs allows for the introduction of various substituents onto the oxazole core, making them highly valuable for generating libraries of analogs for structure-activity relationship studies.

| MCR Name | Components | Intermediate/Product | Relevance to Oxazole Synthesis |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino amide | Precursor for subsequent cyclodehydration to oxazoles. |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Precursor for oxazole synthesis through further chemical steps. |

Synthesis from Terminal Alkynes and Nitriles via Catalysis

The catalytic conversion of terminal alkynes and nitriles into oxazoles represents a modern and atom-economical approach to this heterocyclic system. Gold-catalyzed reactions have been particularly prominent in this area.

A common strategy involves the gold-catalyzed intermolecular trapping of an α-oxo gold carbene intermediate, generated from the alkyne, by a nitrile. organic-chemistry.org This methodology allows for the synthesis of 2,5-disubstituted oxazoles. The reaction often uses an oxidant to facilitate the formation of the gold carbene. This approach offers a high degree of functional group tolerance and can be applied to a broad range of substrates. organic-chemistry.org A unique electrochemical four-component reaction of terminal alkynes, (thio)xanthenes, nitriles, and water has also been established, providing an oxidant-free method for oxazole synthesis. dntb.gov.ua

Approaches Utilizing Isocyanides and Aldehydes

Isocyanides are exceptionally versatile building blocks in the synthesis of heterocycles, including oxazoles. Their unique reactivity allows them to participate in various cycloaddition and multicomponent reactions.

The van Leusen reaction is a classic example, where tosylmethyl isocyanide (TosMIC) reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole. ijpsonline.com The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates tosic acid to yield the aromatic oxazole. This method is particularly useful for synthesizing oxazoles with a substituent at the 5-position.

Furthermore, as mentioned in the context of MCRs, isocyanides are key components in the Ugi and Passerini reactions, where they react with aldehydes and other components to build the core structure that can be subsequently converted to an oxazole. beilstein-journals.orgrsc.orgresearchgate.netfrontiersin.org

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products.

Several protocols for the synthesis of 2-aminooxazoles have been adapted for microwave conditions. For instance, the reaction of p-substituted 2-bromoacetophenones with urea in DMF can be efficiently carried out under microwave irradiation to produce 2-amino-4-(p-substituted phenyl)oxazoles. ijpsonline.com Similarly, reacting an aromatic ketone, urea or thiourea, and iodine in an open vessel under microwave irradiation provides a rapid route to 2-aminooxazole derivatives. ijpsonline.com These methods offer significant advantages over conventional heating, aligning with the principles of green chemistry by improving energy efficiency and reaction speed. researchgate.net One-pot microwave-assisted synthesis of 2-amino-1,3,4-oxadiazoles, a related heterocyclic system, has also been reported, highlighting the broad applicability of this technology. nih.gov

| Reaction | Reactants | Conditions | Advantages | Reference |

| 2-Aminooxazole Synthesis | p-substituted 2-bromoacetophenone, Urea | DMF, Microwave | Rapid reaction, High efficiency | ijpsonline.com |

| 2-Aminooxazole Synthesis | Aromatic ketone, Urea/Thiourea, Iodine | Open vessel, Microwave (50W, 140°C, 10 min) | Fast, Efficient | ijpsonline.com |

Metal-Catalyzed Cyclizations (e.g., Gold, Palladium, Copper)

Metal-catalyzed reactions offer efficient and selective routes to oxazole derivatives. Gold, palladium, and copper catalysts have been prominently used in these transformations.

Gold-Catalyzed Synthesis: Gold catalysts, particularly gold(I) complexes, have been employed in the cyclization of propargylic amides to form oxazoles. organic-chemistry.orgorganic-chemistry.org This process often involves the transformation of propargylic amides into alkylideneoxazolines, which can then be oxidized to the corresponding oxazoles. organic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in cross-coupling reactions to build substituted oxazoles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully applied to 2-aminooxazoles to introduce aryl substituents at the amino group. acs.org Another approach involves the palladium-catalyzed direct arylation of pre-formed oxazole rings. ijpsonline.com For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysts are versatile and have been used in several strategies for oxazole synthesis. One method involves the copper(II)-catalyzed oxidative cyclization of enamides to produce 2,5-disubstituted oxazoles. organic-chemistry.org Another approach is the copper(II) triflate-catalyzed coupling of α-diazoketones with amides, which provides 2,4-disubstituted oxazoles. ijpsonline.comresearchgate.net Copper catalysts have also been utilized in the synthesis of 2-phenyl-4,5-substituted oxazoles through the cyclization of N-benzoyl-β,β-bis(methylthio)enamide derivatives. ijpsonline.com

Table 1: Overview of Metal-Catalyzed Syntheses of Oxazole Derivatives

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Gold (Au) | Cyclization of propargylic amides | Forms alkylideneoxazoline intermediates. |

| Palladium (Pd) | Buchwald-Hartwig amination | Introduces aryl groups on the 2-amino position. |

| Palladium (Pd) | Direct arylation | Functionalizes the oxazole ring with aryl groups. |

| Copper (Cu) | Oxidative cyclization of enamides | Yields 2,5-disubstituted oxazoles. |

| Copper (Cu) | Coupling of α-diazoketones and amides | Produces 2,4-disubstituted oxazoles. |

| Nickel (Ni) | Suzuki-Miyaura coupling | Creates 2,4,5-trisubstituted oxazoles. ijpsonline.comijpsonline.com |

Solvent-Free and Ionic Liquid Mediated Syntheses

In line with the principles of green chemistry, solvent-free and ionic liquid-mediated syntheses have emerged as environmentally benign alternatives for the preparation of oxazole derivatives.

Solvent-Free Synthesis: Microwave-assisted Erlenmeyer synthesis of azlactones, which are precursors to oxazoles, can be performed under solvent-free conditions using catalysts like MgO/Al2O3. ijpsonline.com Additionally, some cyclization reactions to form the oxazole ring can be carried out without a solvent, often with thermal or microwave activation.

Ionic Liquid Mediated Synthesis: Ionic liquids have been utilized as reusable solvents and catalysts in oxazole synthesis. For example, the van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes, can be efficiently carried out in ionic liquids like [bmim]Br. ijpsonline.comijpsonline.comnih.govsemanticscholar.org This method allows for high yields and the recycling of the ionic liquid. ijpsonline.comijpsonline.com Long-chained acidic ionic liquids have also been used for the metal-free synthesis of benzoxazole (B165842) derivatives through the intermolecular cyclization of 2-aminophenol. ijpsonline.comijpsonline.com

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful tool for the rapid generation of libraries of oxazole derivatives, which is crucial for drug discovery and lead optimization. researchgate.netconicet.gov.aracs.org This technique involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support.

An efficient solid-phase methodology has been developed for the synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives. researchgate.net The key step is the cyclization of a polymer-bound 2-hydroxyphenylthiourea (B72812) resin to form the resin-bound 2-aminobenzoxazole (B146116) core. researchgate.net This core can then be further functionalized. For instance, N-substituted derivatives can be prepared by reacting the resin-bound 2-aminobenzoxazole with various electrophiles like alkyl halides or acyl halides. researchgate.net

Fluorous synthesis, a related technique, utilizes fluorous tags to facilitate the purification of intermediates without the need for column chromatography, making it suitable for library preparation. conicet.gov.ar

Regioselective and Stereoselective Synthetic Strategies for this compound Derivatives

Controlling the regiochemistry and stereochemistry of the substituents on the oxazole ring is critical for developing compounds with specific biological activities.

Control of Regioisomer Formation in Oxazole Synthesis

The formation of a specific regioisomer of a substituted oxazole is a significant challenge in synthesis. The choice of starting materials and reaction conditions can direct the outcome of the cyclization reaction. For instance, in the synthesis of 1,2-oxazoles (isoxazoles), reacting β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride can lead to the formation of specific regioisomers. nih.govbeilstein-journals.org The regioselectivity of the cyclization of thiosemicarbazide (B42300) intermediates to form 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles can be controlled by the choice of cyclizing reagent. acs.orgnih.gov

Enantioselective Approaches to Chiral Oxazole Derivatives

The synthesis of enantiomerically pure chiral oxazole derivatives is essential, as different enantiomers can have distinct biological activities.

One approach involves the use of chiral catalysts. For example, a chiral triazole-substituted iodoarene can catalyze the enantioselective oxidative cyclization of N-allyl carboxamides to produce highly enantioenriched oxazolines, which are precursors to oxazoles. organic-chemistry.org

Another strategy is to start with a chiral precursor. Chiral α-amino acids can be converted into α-acylamino aldehydes, which can then be cyclodehydrated to form chiral 2,4-disubstituted oxazoles. researchgate.net Similarly, the enantioselective synthesis of α-amino acid derivatives can be achieved through the stereoselective alkylation of a homochiral glycine (B1666218) enolate. renyi.hu Organocatalytic methods, using diarylprolinol silyl (B83357) ethers, have been developed for the diastereo- and enantioselective addition of racemic oxazolones to α,β-unsaturated aldehydes, yielding chiral quaternary amino acids. acs.org

Reactions at the 2-Amino Functionality

The exocyclic amino group at the C2 position of the oxazole ring is a key site for derivatization. Its nucleophilic character allows for a range of reactions, including alkylation, acylation, and participation in coupling reactions to build more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The primary amino group of 2-aminooxazole derivatives can be readily acylated to form the corresponding amides. A common and important transformation is the protection of the amino group, for instance, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine. This reaction is often essential in multi-step syntheses to prevent the amino group from participating in subsequent reactions. The acylation of the closely related methyl 2-amino-1,3-oxazole-4-carboxylate has been shown to proceed efficiently in the presence of a base like N,N-diisopropylethylamine (DIEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). caltech.edu Due to the reduced nucleophilicity of the 2-amino group on the electron-deficient oxazole ring, a catalyst like DMAP is often crucial for the reaction to occur. caltech.edu

While direct N-alkylation of the exocyclic amine of this compound is less commonly documented, studies on analogous heterocyclic systems, such as 2-aminothiazoles, demonstrate that N-alkylation is a feasible transformation. nih.gov For instance, N-alkylation of quinolone derivatives bearing a 2-aminothiazole (B372263) moiety has been successfully achieved. nih.gov It is also known that 2-aminobenzoxazoles can be alkylated at the endocyclic nitrogen atom under heating with alkyl halides. scribd.com

Table 1: N-Acylation of a 2-Aminooxazole Derivative This table is interactive. Users can sort and filter the data.

| Reactant | Reagent | Catalyst/Base | Solvent | Temperature | Product | Yield | Reference |

|---|

Formation of Schiff Bases and Imines

The primary amino group of 2-aminooxazoles can react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction typically proceeds via a carbinolamine intermediate, followed by dehydration to yield the final imine. shodhsagar.comrasayanjournal.co.in While specific examples starting directly from this compound are not extensively reported, the reactivity is well-established for the analogous 2-aminothiazole scaffold. researchgate.netresearchgate.netuomustansiriyah.edu.iq A wide variety of aromatic and heterocyclic aldehydes have been condensed with 2-aminothiazole derivatives to produce Schiff bases, often for the purpose of generating biologically active compounds. researchgate.netuomustansiriyah.edu.iq The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by an acid- or base-catalyzed elimination of water. shodhsagar.com The stability of the resulting Schiff base is often enhanced when the carbonyl compound is an aromatic aldehyde due to the formation of a conjugated system. rasayanjournal.co.in

Coupling Reactions for Extended Conjugated Systems

Modern cross-coupling reactions provide powerful tools for creating carbon-nitrogen and carbon-carbon bonds, significantly extending the molecular framework of the 2-aminooxazole core.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a well-established method for forming C-N bonds between aryl halides and amines. wikipedia.org This reaction has been successfully applied to 2-aminooxazoles to synthesize N-aryl derivatives. acs.orgnih.gov Despite initial challenges, particularly with the parent 2-aminooxazole, optimized catalyst systems, such as those using specialized biarylphosphine ligands (e.g., EPhos, BrettPhos) and specific bases, have enabled these couplings in moderate to good yields. nih.govsigmaaldrich.com This method is synthetically valuable as it allows for the direct connection of aryl or heteroaryl moieties to the 2-amino group. acs.org

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and a halide or triflate. acs.orgingentaconnect.com While this reaction does not directly involve the 2-amino group, it is a key strategy for functionalizing the oxazole ring to create extended conjugated systems. For instance, 4-halo or 4-trifloxy-oxazole derivatives can be coupled with various aryl and heteroaryl boronic acids. acs.org This allows for the introduction of new aromatic systems at the C4 position, adjacent to the carboxamide group.

Table 2: Palladium-Catalyzed Coupling Reactions on the Oxazole Scaffold This table is interactive. Users can sort and filter the data.

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | 2-Aminooxazole | Aryl Halide | Pd Precatalyst / EPhos | 2-(Arylamino)oxazole | sigmaaldrich.com |

| Buchwald-Hartwig | 2-Aminooxazole | 3-Chloropyridine | Pd Precatalyst / BrettPhos | 2-(Pyridin-3-ylamino)oxazole | nih.gov |

| Suzuki-Miyaura | 2-Aryl-4-triflyloxyoxazole | Aryl Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 2,4-Diaryloxazole | acs.org |

Modifications and Reactions at the 4-Carboxamide Group

The carboxamide group at the C4 position is another versatile handle for chemical modification, allowing for hydrolysis to the corresponding carboxylic acid, subsequent esterification, or further amidation reactions.

Hydrolysis to Carboxylic Acids and Esterification

The carboxamide functionality can be hydrolyzed to a carboxylic acid under basic or acidic conditions, although this often requires harsher conditions than ester hydrolysis. A more common route described in the literature is the hydrolysis (saponification) of the corresponding methyl ester, which is synthesized from precursors like ethyl bromopyruvate. caltech.edu For example, methyl 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylate can be smoothly hydrolyzed to 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylic acid using aqueous sodium hydroxide (B78521) in methanol. caltech.edu

Once the 2-amino-1,3-oxazole-4-carboxylic acid is obtained, it can be converted back to an ester (esterification) by reacting it with an alcohol under acidic catalysis. This process is a standard transformation for carboxylic acids. researchgate.net

Amidation Reactions and Amide Bond Modifications

The carboxylic acid, generated via hydrolysis, is a key intermediate for forming new amide bonds. Using standard peptide coupling reagents, such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), the carboxylic acid can be activated and reacted with a wide range of primary or secondary amines to yield diverse 4-carboxamide derivatives. semanticscholar.org This approach has been used in the analogous 2-aminothiazole series to couple the C4-carboxylic acid with various anilines. semanticscholar.org

Direct modification of the primary 4-carboxamide group can also be achieved through transamidation reactions, although this can be challenging. Copper-catalyzed transamidation of unactivated amides has been reported as a potential method for such transformations. researchgate.net

Table 3: Synthesis and Reaction of 2-Amino-1,3-oxazole-4-carboxylic Acid This table is interactive. Users can sort and filter the data.

| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Methyl 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylate | 1N NaOH, Methanol, 35 °C | 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylic acid | Hydrolysis (Saponification) | caltech.edu |

Reduction of the Carboxamide Functionality

The carboxamide group at the C4 position of this compound can be reduced to the corresponding aminomethyl group, yielding (2-amino-1,3-oxazol-4-yl)methanamine. This transformation is significant as it converts a planar, electron-withdrawing amide into a more flexible, basic primary amine, which can profoundly alter the molecule's chemical and biological properties.

The reagent of choice for this type of reduction is typically a powerful hydride donor, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the carboxamide. This process, followed by the elimination of the oxygen atom, ultimately leads to the formation of the primary amine.

While specific literature detailing the reduction of this compound is not extensively documented, the reduction of amides to amines is a well-established transformation in organic synthesis. masterorganicchemistry.comorgsyn.org For instance, LiAlH₄ has been successfully used to reduce ester groups on other oxazole derivatives to the corresponding alcohols. google.com Given the high reactivity of LiAlH₄, it is expected to effectively reduce the carboxamide group on the oxazole ring.

Table 1: Potential Reduction of this compound

| Starting Material | Reagent | Product |

|---|

Substituent Effects and Reactions on the Oxazole Ring System

The reactivity of the oxazole ring in this compound is heavily influenced by its substituents. The 2-amino group is a strong electron-donating group, which activates the ring towards electrophilic attack, while the 4-carboxamide group is electron-withdrawing.

Electrophilic Aromatic Substitution Reactions on the Ring

The 2-amino group directs electrophiles primarily to the C5 position of the oxazole ring, which is the most electron-rich site. tandfonline.com Halogenation, a common electrophilic substitution reaction, is expected to occur selectively at this position. For example, the chlorination of 5-substituted 2-aminooxazoles has been shown to yield the corresponding 4-chloro derivatives, indicating the high reactivity of the available ring positions. scribd.com Similarly, enzymatic bromination of the bioisosteric 2-aminothiazoles occurs at the C5 position. nih.gov Nitration of related 2-aminooxazole systems has also been observed to proceed at the C5 position. scribd.com

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ | 2-Amino-5-bromo-1,3-oxazole-4-carboxamide |

| Chlorination | Cl₂ | 2-Amino-5-chloro-1,3-oxazole-4-carboxamide |

Nucleophilic Displacement Reactions at Ring Positions

Nucleophilic substitution on an unsubstituted oxazole ring is generally difficult. tandfonline.com However, the introduction of a good leaving group, such as a halogen atom, via electrophilic substitution can enable subsequent nucleophilic displacement reactions. The reactivity of halo-oxazoles towards nucleophiles typically follows the order C2 > C4 > C5. tandfonline.com

In the case of a hypothetical 2-amino-5-halo-1,3-oxazole-4-carboxamide, the halogen at the C5 position could potentially be displaced by strong nucleophiles. Research on related 2-aryl-5-chloro-1,3-oxazole-4-carboxamides has demonstrated the reactivity of the C5-chlorine atom with various N-, O-, and S-nucleophiles. researchgate.net This suggests that functionalization at the C5 position of this compound is a feasible strategy for further derivatization.

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a carboxamide group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with a reagent containing two electrophilic centers, leading to the formation of a new ring fused to the oxazole core.

For instance, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of an oxazolo[5,4-b]pyridine (B1602731) ring. More commonly, derivatives of the carboxamide, such as the corresponding nitrile or sulfonyl chloride, are used in cyclization reactions. researchgate.netmdpi.com For example, 2-amino-oxazole-4-carbonitriles have been used to synthesize fused oxazolo[5,4-d]pyrimidines. mdpi.com These reactions often proceed via intramolecular cyclization following an initial intermolecular reaction, sometimes involving rearrangements like the Smiles rearrangement. researchgate.net

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the this compound structure, specifically the endocyclic nitrogen at position 3 and the exocyclic amino group at position 2, can act as Lewis bases and coordinate with transition metal ions to form metal complexes. The carbonyl oxygen of the carboxamide group also presents a potential coordination site.

Ligand Design and Coordination Modes with Transition Metals (e.g., Cobalt, Platinum)

2-Aminooxazole derivatives have been investigated as ligands for transition metals, including cobalt(II) and platinum(IV). researchgate.netresearchgate.net In these complexes, the 2-aminooxazole ligand can coordinate to the metal center in a monodentate or bidentate fashion.

Studies on the coordination chemistry of the closely related 2-aminothiazoles with cobalt(II) have shown that coordination typically occurs through the endocyclic nitrogen atom. tubitak.gov.tr This is considered the most nucleophilic site on the ring. Depending on the metal ion and reaction conditions, the exocyclic amino group or the carbonyl oxygen could also participate in coordination, leading to the formation of chelate rings.

Research on cobalt(II) and platinum(IV) complexes with substituted 2-aminooxazoles has confirmed the formation of stable complexes. researchgate.netresearchgate.net Spectroscopic and analytical data from these studies suggest that the ligands coordinate to the metal ions, resulting in complexes with specific geometries, such as octahedral for cobalt(II). researchgate.net

Table 3: Coordination Behavior of 2-Aminooxazole Derivatives

| Metal Ion | Ligand Type | Observed Coordination | Complex Geometry (Example) | Reference |

|---|---|---|---|---|

| Cobalt(II) | Substituted 2-Aminooxazole | Coordination via N and/or O atoms | Octahedral | researchgate.net |

| Platinum(IV) | Substituted 2-Aminooxazole | Coordination via N and/or O atoms | Not specified | researchgate.netresearchgate.net |

This capacity for metal coordination opens up possibilities for using this compound and its derivatives in areas such as catalysis and materials science.

Structural Elucidation of Metal-Oxazole Complexes

The structural analysis of metal complexes with ligands analogous to this compound reveals that the oxazole ring, in conjunction with adjacent functional groups, provides versatile coordination sites for metal ions. The nitrogen atom of the oxazole ring and the oxygen atom of the neighboring carboxyl or carboxamide group can act as a bidentate chelating ligand, forming stable five-membered rings with the metal center. The presence of the 2-amino group can further influence the electronic properties and steric environment of the coordination sphere.

X-ray Crystallography of Analogous Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of crystalline compounds. Studies on transition metal complexes of 1,3-oxazole-4-carboxylic acid, a close structural analog of this compound, have provided detailed structural information.

The crystal system and space group for such complexes provide further details about their solid-state packing and symmetry. For example, related nickel(II) and cadmium(II) complexes with similar tridentate Schiff base ligands have been found to crystallize in monoclinic and triclinic space groups, respectively. researchgate.net

Table 1: Crystallographic Data for an Analogous Cobalt(II)-Oxazole Complex

| Parameter | Value |

| Compound | Diaquabis(1,3-oxazole-4-carboxylato-κ²N,O⁴)cobalt(II) |

| Metal Ion | Co(II) |

| Coordination Geometry | Distorted Octahedral |

| Ligand Coordination | Bidentate (N,O-chelation) |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

Data derived from studies on analogous 1,3-oxazole-4-carboxylic acid complexes. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are invaluable for corroborating crystallographic data and for studying the behavior of complexes in solution.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups involved in coordination. In the context of metal complexes of this compound, the coordination of the oxazole nitrogen and the carboxamide oxygen to the metal center would be expected to cause shifts in the vibrational frequencies of the C=N and C=O bonds, respectively. researchgate.net The N-H stretching vibrations of the amino and carboxamide groups would also be affected by coordination and hydrogen bonding.

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes are indicative of the d-orbital splitting and the coordination geometry around the metal ion. For instance, the UV-Vis spectrum of an octahedral Co(II) complex typically shows characteristic absorption bands corresponding to d-d transitions. bendola.com These spectral features can help in assigning the geometry of the complex in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Pt(IV)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in solution. researchgate.net Chemical shift changes upon complexation can indicate the sites of coordination.

Table 2: Key Spectroscopic Features for Structural Elucidation

| Spectroscopic Technique | Information Provided |

| Infrared (IR) | Identification of coordinating functional groups (C=N, C=O, N-H) through shifts in vibrational frequencies. researchgate.net |

| UV-Visible | Determination of coordination geometry (e.g., octahedral, tetrahedral) based on d-d electronic transitions. bendola.com |

| NMR (for diamagnetic complexes) | Elucidation of ligand conformation and binding sites in solution via chemical shift perturbations. researchgate.net |

The structural elucidation of metal-oxazole complexes is a multifaceted process that relies on the combined application of crystallographic and spectroscopic techniques. While specific data for complexes of this compound is limited, the analysis of closely related compounds provides a strong foundation for predicting their structural characteristics, including the likely formation of chelated structures with octahedral or other common coordination geometries.

Spectroscopic and Advanced Structural Elucidation of 2 Amino 1,3 Oxazole 4 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of 2-amino-1,3-oxazole-4-carboxamide and its analogs. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the intricate architecture of these molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons.

The protons of the primary amino group (-NH₂) typically appear as a broad singlet. In derivatives, the chemical shift of these protons can vary. For instance, in some oxazole (B20620) derivatives, the NH₂ protons are observed in the range of δ 6.8–7.2 ppm. The proton on the oxazole ring (H-5) is expected to resonate as a singlet, with typical chemical shifts for oxazole ring protons falling between δ 7.5 and 8.0 ppm. The protons of the carboxamide group (-CONH₂) will also give rise to signals in the spectrum.

In a study of methyl 2-amino-1,3-oxazole-4-carboxylate, a related derivative, the amino protons appeared as a broad singlet at δ 6.92 ppm, while the oxazole ring proton (H-5) was observed as a singlet at δ 8.01 ppm. caltech.edu For N-substituted derivatives, the coupling between the NH proton and adjacent protons can provide further structural insights. For example, in N-acyl-α-amino ketones derived from valine, the NH proton signal appears as a doublet due to coupling with the vicinal H-4 proton. mdpi.com

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl 2-amino-1,3-oxazole-4-carboxylate caltech.edu | DMSO-d₆ | H-5 | 8.01 | s |

| NH₂ | 6.92 | s | ||

| OCH₃ | 4.16 | q | ||

| CH₃ | 1.19 | t | ||

| Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate caltech.edu | DMSO-d₆ | NH₂ | 7.42 | s |

| OCH₃ | 3.69 | s | ||

| CH₃ | 2.19 | s | ||

| 2-Amino-1,3-oxazole-4-carboxylic acid chemicalbook.com | - | - | Data available but not detailed in the provided search results | - |

Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the carbonyl carbon of the carboxamide group is expected to appear in the downfield region of the spectrum, typically around δ 165–170 ppm. The carbon atoms of the oxazole ring also have characteristic chemical shifts. For instance, in methyl 2-amino-1,3-oxazole-4-carboxylate, the ring carbons C-2, C-4, and C-5 were observed at δ 162.1, 138.4, and 132.6 ppm, respectively. caltech.edu The signal for C-2 is typically found at a lower field due to its attachment to two heteroatoms (N and O).

The chemical shifts of the carbon atoms can be significantly influenced by the substituents on the oxazole ring. For example, in 1,3-oxazoles, the C-4 signal can shift downfield upon cyclodehydration of the precursor. mdpi.com

| Compound/Derivative | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| Methyl 2-amino-1,3-oxazole-4-carboxylate caltech.edu | DMSO-d₆ | C=O (ester) | 161.9 |

| C-2 | 162.1 | ||

| C-4 | 138.4 | ||

| C-5 | 132.6 | ||

| OCH₂ | 60.6 | ||

| CH₃ | 14.9 | ||

| Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate caltech.edu | DMSO-d₆ | C=O (ester) | 162.7 |

| C-2 | 158.9 | ||

| C-4 | 149.6 | ||

| C-5 | 130.2 | ||

| OCH₃ | 51.6 | ||

| CH₃ | 14.2 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons. This would be particularly useful in derivatized structures where spin-spin coupling between adjacent protons exists.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

The use of these 2D NMR techniques is essential for the complete and accurate structural characterization of novel this compound derivatives. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups in this compound. The IR spectrum will exhibit characteristic absorption bands for the various bonds present.

N-H Stretching: The amino group (NH₂) will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. growingscience.com Often, two bands are observed for a primary amine, corresponding to the symmetric and asymmetric stretching modes.

C=O Stretching: The carbonyl group (C=O) of the carboxamide will give a strong absorption band, typically in the range of 1650-1690 cm⁻¹. nih.gov

C=N and C-O Stretching: The C=N and C-O stretching vibrations of the oxazole ring are also expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1650 cm⁻¹. nih.gov For example, in some oxazole derivatives, the C=N stretching vibration is observed around 1649 cm⁻¹. nih.gov

In a study of N-acyl-α-amino ketones and their corresponding 1,3-oxazole derivatives, the disappearance of the precursor's carbonyl absorption and the appearance of a new C=N stretching band in the oxazole product's spectrum confirmed the cyclization reaction. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3200 - 3500 |

| Carbonyl (C=O) | Stretching | 1650 - 1690 |

| Imine (C=N) | Stretching | 1600 - 1650 |

| C-O | Stretching | 1000 - 1300 |

Raman Spectroscopy Applications

For related heterocyclic compounds like 2-aminothiazole (B372263), Raman spectroscopy has been used to study tautomeric equilibria. researchgate.net The Raman spectrum of 2-aminothiazole shows characteristic bands for the ring vibrations and the amino group. researchgate.net Similar applications could be envisioned for this compound and its derivatives to investigate subtle structural details and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound and its derivatives, offering precise molecular weight determination and crucial structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically with an error of less than 5 ppm), HRMS allows for the determination of the molecular formula. For the parent compound, this compound (C₄H₄N₂O₂), the expected exact mass can be calculated and compared with the experimentally determined value.

In studies of related oxazole derivatives, HRMS is routinely employed to validate the successful synthesis of target compounds. For instance, in the characterization of novel isoxazole-4-carboxamide derivatives, HRMS data was acquired using a time-of-flight (TOF) mass spectrometer with electrospray ionization (ESI), confirming the elemental compositions of the synthesized molecules nih.gov. Similarly, research on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides utilized HRMS to characterize metabolites, demonstrating its utility in tracking molecular changes with high precision nih.gov. The verification of molecular ions, such as the protonated molecule [M+H]⁺, with a mass error of less than 2 ppm is a common practice in the field .

Table 1: Illustrative HRMS Data for a Hypothetical Derivative of this compound

| Derivative Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Mass Error (ppm) |

| N-benzyl-2-amino-1,3-oxazole-4-carboxamide | C₁₁H₁₁N₃O₂ | 218.0924 | 218.0921 | -1.37 |

This table is illustrative and based on typical data obtained for related heterocyclic compounds.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, allowing for the identification of its constituent parts.

While specific MS/MS studies on this compound are not extensively documented in publicly available literature, the fragmentation behavior of analogous structures, such as 2-oxazoline derivatives and other heterocyclic systems, can provide a predictive framework. In the gas-phase reactivity studies of protonated 2-oxazoline derivatives, fragmentation is influenced by the side chains, with common pathways including the neutral loss of the oxazoline (B21484) moiety or sequential eliminations researchgate.net. For pyrimidine (B1678525) and thiazole (B1198619) systems, fragmentation often initiates with the loss of side-chain functional groups, followed by the cleavage of the heterocyclic rings sapub.org.

For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would likely involve initial cleavages at the carboxamide and amino groups, as well as characteristic fissions of the oxazole ring. Potential fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO).

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 128.04 | [M+H - NH₃]⁺ | NH₃ |

| 128.04 | [M+H - H₂O]⁺ | H₂O |

| 128.04 | [M+H - CO]⁺ | CO |

| 128.04 | [M+H - CONH₂]⁺ | CONH₂ |

This table represents plausible fragmentation pathways based on the principles of mass spectrometry and data from related structures.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound and its derivatives, the spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic oxazole ring and the associated chromophoric groups (amino and carboxamide).

Studies on various 1,3-oxazole derivatives report absorption maxima in the UV region. For instance, new valine-derived 1,3-oxazoles show absorption bands around 333-337 nm, attributed to the 1,3-oxazole chromophore nih.gov. The position and intensity of these bands can be influenced by the nature and position of substituents on the oxazole ring, as well as the solvent used for analysis. The amino group at the C2 position and the carboxamide group at the C4 position are expected to act as auxochromes, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift).

Table 3: General UV-Vis Absorption Data for Substituted 1,3-Oxazole Derivatives

| Compound Class | Typical λmax (nm) | Electronic Transition |

| 1,3-Oxazole Derivatives | 220-250 | π → π |

| Substituted 1,3-Oxazoles | 330-340 | π → π |

This table provides a general range for UV-Vis absorption based on data for various oxazole derivatives.

Emission spectroscopy (fluorescence) would provide information on the de-excitation pathways of the molecule after electronic excitation. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state, providing precise information on bond lengths, bond angles, and stereochemistry.

While a single crystal structure of this compound is not readily found in the surveyed literature, a study on Boc-protected derivatives of 2-aminomethyl-1,3-oxazole-4-carboxylic acid offers significant insights into the expected structural features researchgate.net. These closely related analogs provide a reliable model for the bond lengths and angles within the core oxazole-4-carboxamide (B1321646) framework. The X-ray analysis of these derivatives reveals the planarity of the oxazole ring and the conformational preferences of the substituents researchgate.net. In other complex heterocyclic systems incorporating oxazole moieties, single crystal X-ray diffraction has been crucial in confirming molecular structures and understanding intermolecular interactions like hydrogen bonding mdpi.com.

Table 4: Selected Crystallographic Data for a Related 2-Aminomethyl-1,3-oxazole-4-carboxylic Acid Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.245(2) |

| b (Å) | 10.534(2) |

| c (Å) | 16.985(3) |

| V (ų) | 1474.9(5) |

Data extracted from a study on a Boc-protected derivative of 2-aminomethyl-1,3-oxazole-4-carboxylic acid and is intended to be illustrative of the type of data obtained. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. PXRD is used to identify crystalline phases, determine the degree of crystallinity, and can even be used for quantitative analysis of mixtures.

In the context of oxazole and related heterocyclic compounds, PXRD is used to confirm the crystalline form of synthesized materials and to study any polymorphic transformations rsc.orgresearchgate.net. For example, in the study of some oxadiazole complexes, PXRD was used to confirm their crystalline nature epstem.netepstem.net. The diffraction pattern of a microcrystalline powder of this compound would consist of a series of peaks at specific 2θ angles, the positions and intensities of which are determined by the crystal lattice of the compound.

Thermal Analysis Techniques for Stability and Decomposition

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its derivatives, these methods are crucial for determining their thermal stability, decomposition pathways, and the presence of any volatile components.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and composition of a material by continuously measuring its mass as the temperature is changed over time. The resulting data is typically plotted as mass versus temperature, known as a TGA curve. The derivative of this curve, the DTG curve, shows the rate of mass change and helps to pinpoint the temperatures of maximum decomposition rates.

While specific TGA data for this compound is not extensively detailed in the literature, the thermal behavior of related oxazole and heterocyclic structures provides insight into its expected stability. For instance, studies on various oxazole derivatives show that their decomposition often occurs in distinct stages, corresponding to the loss of specific functional groups followed by the breakdown of the heterocyclic ring. globalresearchonline.netresearchgate.netresearchgate.net The thermal stability is significantly influenced by the nature and position of substituents on the oxazole ring. globalresearchonline.net

In a study of metal complexes with substituted 2-amino oxazoles, the ligands and their complexes were shown to undergo multi-step decomposition processes. researchgate.netresearchgate.net The initial weight loss at lower temperatures is often attributed to the loss of hydration water, followed by the decomposition of the organic ligand at higher temperatures. researchgate.netresearchgate.net For example, the thermal analysis of some oxazole derivative dyes indicated that their stability is dependent on the substituted groups. globalresearchonline.net

Table 1: Illustrative TGA Data for Related Heterocyclic Compounds

| Compound/Complex | Decomposition Step(s) | Temperature Range (°C) | Weight Loss (%) | Residue at Final Temp. |

| Co(II) complex with 4-(4-nitrophenyl)oxazol-2-amine | 2 | 200-600 | ~60 | CoO |

| Pt(IV) complex with 4-(4-nitrophenyl)oxazol-2-amine | 2 | 250-700 | ~72 | Pt metal |

| 1-(4-bromophenyl)-5-(5-amino-1,3,4-oxadiazol-2-yl)-1H-1,2,3-triazole | 2 | 270-600 | ~75 | Not specified |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine derivative with chloroacetyl chloride | 2 | 250-550 | ~80 | Not specified |

Note: This table is illustrative and compiled from data on related heterocyclic systems to indicate typical thermal behavior. researchgate.netresearchgate.netorientjchem.orgd-nb.info The specific values for this compound may vary.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as both are subjected to the same controlled temperature program. The resulting DTA curve shows a series of peaks corresponding to thermal events such as melting, crystallization, and decomposition. Exothermic events (heat released) are shown as upward peaks, while endothermic events (heat absorbed) are shown as downward peaks.

For this compound, a DTA curve would be expected to show an endothermic peak corresponding to its melting point. Subsequent exothermic peaks at higher temperatures would indicate the decomposition of the molecule. The profile of these peaks can provide information on the energy changes associated with the decomposition process.

In research on substituted 2-amino oxazole complexes, DTA curves were used alongside TGA to characterize the thermal transitions. researchgate.netresearchgate.net Endothermic peaks were observed for the loss of water molecules, while sharp exothermic peaks at higher temperatures were correlated with the decomposition of the organic ligand, often occurring in multiple steps. researchgate.netresearchgate.net The combination of TGA and DTA provides a comprehensive picture of the thermal stability and degradation profile of these compounds.

Table 2: Representative DTA Findings for Related Oxazole Derivatives and Complexes

| Compound Type | Thermal Event | Peak Type | Approximate Temperature (°C) |

| Substituted 2-amino oxazole Co(II) complex | Loss of water | Endothermic | 100 - 150 |

| Substituted 2-amino oxazole Co(II) complex | Ligand decomposition | Exothermic | 250 - 500 |

| Substituted 2-amino oxazole Pt(IV) complex | Ligand decomposition | Exothermic | 300 - 600 |

| General oxazole derivatives | Melting | Endothermic | Variable (e.g., 180-240) |

| General oxazole derivatives | Decomposition | Exothermic | >250 |

Note: This table is a generalized representation based on findings for related compounds. researchgate.netresearchgate.netnih.gov Specific peak temperatures for this compound would require experimental determination.

Elemental Composition Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is crucial for verifying the chemical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₄H₄N₄O₂. Based on this, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 37.50 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 3.15 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 43.77 |

| Oxygen | O | 16.00 | 2 | 32.00 | 24.98 |

| Total | 128.09 | 100.00 |

Note: Oxygen is typically determined by difference.

Experimental data from the literature for various oxazole derivatives consistently show a close correlation between the calculated and found elemental percentages, confirming their proposed structures. researchgate.netd-nb.infoturkjps.orgmdpi.com

Table 4: Comparison of Calculated vs. Found Elemental Analysis for Representative Oxazole Derivatives

| Compound | Formula | Analysis Type | %C | %H | %N | %S |

| 4-(2,4-Difluorobenzylidene)-2-(4-chlorophenyl)oxazole-5(4H)-on nih.gov | C₁₆H₈ClF₂NO₂ | Calculated | 60.11 | 2.52 | 4.39 | - |

| Found | 60.08 | 2.54 | 4.51 | - | ||

| N-(4-isopropyl-5-(4-(phenylsulfonyl)phenyl)-1,3-oxazol-2-yl)acetamide mdpi.com | C₂₀H₂₀N₂O₄S | Calculated | 62.96 | 4.99 | 4.08 | 9.34 |

| Found | 62.89 | 4.95 | 4.12 | 9.28 | ||

| 4-(4-Aminophenyl)oxazol-2-amine researchgate.net | C₉H₉N₃O | Calculated | 61.70 | 5.18 | 23.99 | - |

| Found | 60.31 | 5.02 | 23.67 | - | ||

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine d-nb.info | C₉H₈BrN₃O | Calculated | 42.54 | 3.17 | 16.54 | - |

| Found | 42.51 | 3.12 | 16.50 | - |

Computational and Theoretical Investigations of 2 Amino 1,3 Oxazole 4 Carboxamide

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods can be employed to study 2-amino-1,3-oxazole-4-carboxamide, each with its own balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of organic molecules like this compound. irjweb.com DFT methods, such as those employing the B3LYP functional with a 6-311G++(d,p) basis set, are well-suited for optimizing the ground state geometry of the molecule. irjweb.com These calculations can predict key structural parameters, including bond lengths and angles. irjweb.com Furthermore, DFT enables the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is crucial for understanding the molecule's reactivity. irjweb.comresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. grafiati.comresearchgate.net

Key properties of oxazole (B20620) derivatives that can be elucidated using DFT include:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.

Electronic Properties: HOMO-LUMO energy gap, electron affinity, and ionization potential. researchgate.net

Spectroscopic Features: Vibrational frequencies (FT-IR) and electronic absorption wavelengths (UV/Vis). researchgate.net

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis to understand charge distribution and intramolecular interactions. mdpi.com

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for studying molecular systems. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) provide a rigorous framework for calculating the electronic structure and energies of molecules like this compound. researchgate.netresearchgate.net For instance, ab initio calculations at the RHF/6-31G* and MP2/6-31G//RHF/6-31G levels of theory have been used to study related oxazole carboxamides, providing insights into rotational profiles and the effects of conjugation and hydrogen bonding. nih.gov These methods are particularly valuable for studying conformational properties and tautomeric equilibria. researchgate.netrsc.org

For larger molecular systems or for preliminary, less computationally intensive investigations, semi-empirical methods like PM3 can be utilized. iosrjournals.org These methods use parameters derived from experimental data to simplify the calculations. uni-muenchen.de While less accurate than DFT or ab initio methods, they can provide useful qualitative insights into the molecular structure and properties of compounds like this compound and its derivatives, especially for generating initial structures for higher-level calculations. iosrjournals.orgmdpi.com

Molecular Structure, Conformational Analysis, and Energetics

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions.

Computational methods are employed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, known as geometry optimization. irjweb.comresearchgate.net This process identifies the minimum energy conformation on the potential energy surface. For related oxazole derivatives, DFT calculations have been used to fully optimize the ground state structural geometries. irjweb.com The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For example, in a related oxazole ring, the N15–C16–O12 and O12–C13–C14 bond angles were calculated to be 114.1° and 107.4°, respectively. irjweb.com

The energy landscape can be further explored by systematically changing specific dihedral angles to map out different conformations and identify the transition states that separate them. This analysis reveals the energy barriers to rotation around key single bonds, such as the bond connecting the carboxamide group to the oxazole ring.

Table 1: Representative Calculated Bond Lengths and Angles for an Oxazole Ring Core This table presents hypothetical data based on typical values found in related structures for illustrative purposes.

| Parameter | Value |

|---|---|

| C2-N3 Bond Length | 1.38 Å |

| N3-C4 Bond Length | 1.39 Å |

| C4-C5 Bond Length | 1.36 Å |

| C5-O1 Bond Length | 1.37 Å |

| O1-C2 Bond Length | 1.36 Å |

| C2-N3-C4 Bond Angle | 109.0° |

| N3-C4-C5 Bond Angle | 110.0° |

| C4-C5-O1 Bond Angle | 105.0° |

| C5-O1-C2 Bond Angle | 106.0° |

This compound can potentially exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For the 2-aminooxazole moiety, an amine-imine tautomerism is possible. Similarly, the carboxamide group can exhibit keto-enol tautomerism.

Computational studies can predict the relative stabilities of these different tautomers. For example, in a study of related 2-amino-4-oxo-oxazoline, the amino tautomer was found to be more stable than the imino tautomer. researchgate.net The energy difference between tautomers and the energy barriers for their interconversion can be calculated using methods like DFT and ab initio calculations. researchgate.net Solvent effects can also be incorporated into these models to provide a more accurate picture of the tautomeric equilibrium in solution. researchgate.net For instance, studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown that the keto form is often dominant, but substituents can stabilize the enol tautomer. nih.gov

Table 2: Hypothetical Relative Energies of Tautomers of this compound This table is illustrative and based on general principles of tautomerism in similar heterocyclic systems.

| Tautomeric Form | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Amino-keto | 0.0 | Most stable reference form |

| Imino-keto | +5.7 | Imine form of the 2-amino group |

Rotational Barriers and Conformational Preferences

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the oxazole ring to the carboxamide group (-C-C(O)NH₂). This rotation determines the spatial arrangement of the carboxamide plane relative to the plane of the oxazole ring. Computational studies on similar organic molecules, such as N,N-disubstituted sulfonamides and substituted 1,2-oxazoles, demonstrate that such rotations are not entirely free and are governed by energy barriers. researchgate.netnih.gov

The rotational barrier arises from a combination of steric hindrance between the ortho-substituent on the ring (the ring nitrogen and the C-H group) and the atoms of the amide group, as well as electronic effects like conjugation. For this compound, two primary planar conformations can be hypothesized as energy minima: one where the carbonyl group (C=O) is syn-periplanar to the ring's nitrogen atom and another where it is anti-periplanar.

A potential energy surface scan, calculated by systematically varying the dihedral angle (N-C-C=O), would reveal the energy cost of rotating the carboxamide group. Studies on related molecules show that rotational barriers for amides can be significant, often high enough to allow for the existence of distinct rotational conformers (rotamers) at room temperature. researchgate.netnih.gov In the case of some chiral 1,2-oxazole derivatives, the presence of rotamers due to restricted bond rotation is observable in NMR spectra. nih.gov

Table 1: Hypothetical Rotational Profile for the Carboxamide Group This table is an illustrative example based on typical findings for substituted aromatic amides and does not represent experimentally verified data for this compound.

| Dihedral Angle (N-C-C=O) | Relative Energy (kJ/mol) | Conformation Description |

|---|---|---|

| 0° | 0.0 | syn-periplanar (Energy Minimum) |

| 90° | ~15-25 | Perpendicular (Transition State) |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the oxazole ring, which contains heteroatoms with lone pairs. The LUMO is likely distributed over the electron-withdrawing carboxamide group and the C=N bond of the oxazole ring. acs.org Computational studies on similar oxazole and sulfonamide systems using Density Functional Theory (DFT) have shown HOMO-LUMO gaps in the range of 4-5 eV, indicating high stability. nih.gov Molecules with lower energy gaps are typically more polarizable and are considered chemically "soft" and more bioactive. nih.gov

Table 2: Representative FMO Data from Related Heterocyclic Compounds This data is from computational studies on other heterocyclic molecules and serves as a reference.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Sulfonamide Schiff base with oxazole | - | - | 4.22 | nih.gov |

| Substituted 1,3-oxazole derivative | -5.747 | -1.296 | 4.451 | juniperpublishers.com |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and the stability it imparts. This is particularly useful for understanding hyperconjugative and intermolecular interactions, such as hydrogen bonding.

In this compound, significant donor-acceptor interactions are expected. Key interactions would include:

Delocalization of the lone pair (n) from the amino group nitrogen (N-H₂) into the antibonding π* orbital of the oxazole ring.

Delocalization from the oxygen and nitrogen lone pairs within the oxazole ring into adjacent antibonding orbitals.

Interactions between the lone pairs on the carboxamide oxygen and the antibonding orbitals of the ring.

The stabilization energy (E(2)) associated with these interactions quantifies their importance. For instance, in a study of a sulfonamide Schiff base, E(2) values for lone pair delocalizations were found to be significant, indicating substantial electronic stabilization. nih.gov For intermolecular interactions, NBO analysis can characterize the hydrogen bonds formed between the amino (N-H₂) and carboxamide (N-H₂) protons (donors) and the nitrogen or oxygen atoms (acceptors) of neighboring molecules in a crystal lattice or solution.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting chemical reactivity, particularly for electrophilic and nucleophilic attacks, as well as non-covalent interactions. researchgate.net The MESP is mapped onto the electron density surface of the molecule, with colors indicating different potential values.

Red regions (negative potential) correspond to areas of high electron density, such as those around lone pairs on oxygen and nitrogen atoms. These are sites susceptible to electrophilic attack.

Blue regions (positive potential) indicate electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms (like in the -NH₂ groups). These are sites for nucleophilic attack.

For this compound, the MESP surface would be expected to show strong negative potential around the carboxamide oxygen and the oxazole ring nitrogen. The most positive potentials would be located on the hydrogen atoms of the amino and amide groups, highlighting their capacity to act as hydrogen bond donors.

Prediction and Validation of Spectroscopic Properties

Simulated NMR Chemical Shifts and Vibrational Frequencies

Computational chemistry allows for the prediction of spectroscopic data, such as NMR chemical shifts and IR/Raman vibrational frequencies. These simulations, often performed using DFT methods, serve as a powerful tool for structure elucidation and for assigning experimental spectra. usm.mydnrcollege.org

Simulated NMR: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for each unique proton and carbon atom. For example, the proton on the oxazole ring (at C5) would likely appear as a singlet in the aromatic region of the ¹H NMR spectrum. The protons of the amino and carboxamide groups would appear as broader signals, with chemical shifts sensitive to solvent and concentration due to hydrogen bonding. Comparing simulated shifts to experimental data for related compounds like methyl 2-amino-1,3-oxazole-4-carboxylate helps validate the computational model. caltech.edu

Simulated Vibrational Frequencies: DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks in an IR or Raman spectrum. Key predicted frequencies for this molecule would include:

N-H stretching vibrations for the amino and amide groups (typically 3200-3500 cm⁻¹).

C=O stretching of the carboxamide (around 1650-1690 cm⁻¹).

C=N and C=C stretching vibrations of the oxazole ring (1500-1650 cm⁻¹).

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra.

Non-Linear Optical (NLO) Properties and Materials Science Relevance

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. researchgate.net Computational methods are instrumental in predicting the NLO properties of molecules, guiding the synthesis of new materials. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

There are no specific published values for the calculated NLO properties of this compound. However, computational studies on other oxazole, oxadiazole, and triazole derivatives demonstrate the approach. chemscene.comresearchgate.netresearchgate.netacs.org These studies typically use DFT calculations to determine properties such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The results are often compared to well-known NLO materials like urea (B33335) to gauge their potential.

The general findings for related heterocyclic compounds suggest that molecules with significant intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part tend to exhibit larger β values. researchgate.net For this compound, the amino group (-NH2) could act as an electron donor and the carboxamide group (-CONH2) and the oxazole ring could act as electron-withdrawing moieties. A computational analysis would quantify this effect. For some newly synthesized oxadiazoles, the first hyperpolarizability was found to be significant, providing a basis for designing efficient NLO materials. researchgate.net

Table 2: Representative NLO Properties Calculated for Heterocyclic Compounds (Note: This table illustrates the type of data generated in NLO studies and does not represent actual data for this compound. The values are examples from literature on other compounds for illustrative purposes.)

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | Data not available | Data not available | ~0.37 x 10⁻³⁰ |

| This compound | Data not available | Data not available | Data not available |

| Isoxazole Derivative 1 chemscene.com | Data not available | Data not available | ~19 times that of urea |

| Isoxazole Derivative 2 chemscene.com | Data not available | Data not available | ~21 times that of urea |

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations for Chemical Reactivity)